3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide
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Overview
Description
3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide typically involves a multi-step process. The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .
Industrial Production Methods
Industrial production methods for this compound may involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods often employ eco-friendly and sustainable practices to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The compound can undergo substitution reactions, where different substituents replace the existing groups on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .
Scientific Research Applications
3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethylisoxazole: A similar compound with different substituents on the isoxazole ring.
2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: Another isoxazole derivative with distinct biological activities.
Uniqueness
3-Methyl-5-((pyridin-4-ylthio)methyl)isoxazole hydrobromide is unique due to the presence of the pyridin-4-ylthio group, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-methyl-5-(pyridin-4-ylsulfanylmethyl)-1,2-oxazole;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS.BrH/c1-8-6-9(13-12-8)7-14-10-2-4-11-5-3-10;/h2-6H,7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWQYIGWXLDLNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CSC2=CC=NC=C2.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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